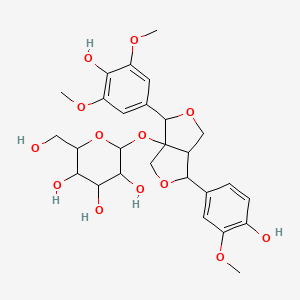

Fraxiresinol 1-O-glucoside

Description

BenchChem offers high-quality Fraxiresinol 1-O-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fraxiresinol 1-O-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAOREQYVAAYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fraxiresinol 1-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol (B13069351) 1-O-glucoside is a lignan (B3055560) glucoside, a class of naturally occurring phenolic compounds, that has garnered scientific interest for its potential biological activities. Lignans (B1203133) are widely distributed in the plant kingdom and are recognized for their diverse pharmacological properties. This technical guide provides an in-depth overview of the known natural sources of Fraxiresinol 1-O-glucoside, detailed experimental protocols for its extraction and characterization, and a summary of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources and Plant Origins

Fraxiresinol 1-O-glucoside has been identified in a variety of plant species, predominantly within the Fraxinus (Ash) genus of the Oleaceae family. It has also been isolated from other distinct plant species. A summary of its known plant origins is provided in the table below. It is important to note that while these sources have been qualitatively identified, comprehensive quantitative data on the concentration of Fraxiresinol 1-O-glucoside across different plant tissues and species remains an area for further investigation.

| Plant Family | Genus | Species | Common Name | Plant Part(s) |

| Oleaceae | Fraxinus | excelsior | European Ash | Not specified |

| Oleaceae | Fraxinus | angustifolia | Narrow-leafed Ash | Not specified |

| Oleaceae | Fraxinus | mandshurica | Manchurian Ash | Foliage |

| Cannabaceae | Celtis | biondii | Biond's Hackberry | Herbs |

| Apocynaceae | Tabernaemontana | elegans | Toad Tree | Not specified |

Quantitative Data

Currently, there is a notable lack of publicly available, detailed quantitative data summarizing the concentration of Fraxiresinol 1-O-glucoside in its various natural sources. While the presence of this compound in the aforementioned species is documented, further analytical studies are required to establish the precise yields and concentrations in different plant parts and under various environmental conditions. Future research employing validated analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) will be crucial for populating a comprehensive quantitative database for this compound.

Experimental Protocols

The following section outlines a generalized experimental protocol for the extraction, isolation, and characterization of Fraxiresinol 1-O-glucoside from plant materials. This protocol is a composite of established methodologies for the isolation of lignan glucosides and should be optimized based on the specific plant matrix and available laboratory equipment.

I. Extraction of Crude Plant Material

-

Plant Material Preparation:

-

Collect the desired plant material (e.g., leaves, bark, or whole herb).

-

Thoroughly wash the material with distilled water to remove any debris.

-

Air-dry or freeze-dry the plant material to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of polar glycosides like Fraxiresinol 1-O-glucoside. A typical solvent-to-sample ratio is 10:1 (v/w).

-

Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication or Soxhlet extraction to enhance efficiency.

-

Filter the extract through cheesecloth or filter paper to remove the solid plant residue.

-

Repeat the extraction process on the plant residue two to three more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

II. Purification of Fraxiresinol 1-O-glucoside

-

Liquid-Liquid Partitioning (Optional):

-

Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar and moderately polar impurities. The highly polar Fraxiresinol 1-O-glucoside is expected to remain in the aqueous phase.

-

-

Column Chromatography:

-

Sephadex LH-20 Chromatography: Dissolve the aqueous fraction in a minimal amount of methanol or water and apply it to a Sephadex LH-20 column. Elute with methanol or a methanol-water gradient. This step is effective for separating compounds based on their molecular size and polarity.

-

Silica (B1680970) Gel Chromatography: Further purify the fractions containing the target compound using silica gel column chromatography. Use a solvent system of chloroform and methanol, gradually increasing the polarity by increasing the methanol concentration.

-

Monitor the fractions from both chromatographic steps using Thin Layer Chromatography (TLC) with a suitable solvent system and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

III. Characterization and Identification

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified fractions using a reversed-phase C18 column.

-

Use a gradient elution system, typically with water (often with a small percentage of formic acid or acetonitrile) and methanol or acetonitrile (B52724) as the mobile phase.

-

Detect the compound using a Diode-Array Detector (DAD) to obtain its UV spectrum or a Mass Spectrometer (MS) for mass determination.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum of the isolated compound using techniques such as Electrospray Ionization (ESI-MS) to determine its molecular weight and fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Elucidate the chemical structure of Fraxiresinol 1-O-glucoside by analyzing the chemical shifts, coupling constants, and correlations in the NMR spectra.

-

Biosynthesis of Fraxiresinol 1-O-glucoside

Fraxiresinol 1-O-glucoside belongs to the lignan family of natural products, which are synthesized via the phenylpropanoid pathway. The general biosynthetic pathway leading to the core lignan skeleton is well-established and serves as the foundation for the biosynthesis of a diverse array of lignan structures, including fraxiresinol. The specific enzymatic steps leading to fraxiresinol and its subsequent glycosylation are still under investigation. The diagram below illustrates the generally accepted pathway for the formation of key lignan precursors.

Caption: General biosynthetic pathway of lignans leading to Fraxiresinol 1-O-glucoside.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and identification of Fraxiresinol 1-O-glucoside from a plant source.

An In-Depth Technical Guide to Fraxiresinol 1-O-glucoside: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol (B13069351) 1-O-glucoside is a lignan (B3055560) glucoside, a class of naturally occurring phenolic compounds, found in various plant species, particularly within the Oleaceae family.[1] This technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of Fraxiresinol 1-O-glucoside. While experimental data on its biological activities remain emergent, this document synthesizes available information and outlines standard experimental protocols for its study. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Fraxiresinol 1-O-glucoside is characterized by a core fraxiresinol aglycone linked to a glucose moiety via an O-glycosidic bond at the 1-position.

Chemical Formula: C₂₇H₃₄O₁₃[1]

Molecular Weight: 566.55 g/mol [2]

CAS Number: 89199-94-0[1]

Structure:

Figure 1. Chemical structure of Fraxiresinol 1-O-glucoside.

Structural Elucidation: The definitive identification of Fraxiresinol 1-O-glucoside relies on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation pattern, which helps in identifying the aglycone and the sugar unit. The fragmentation of O-glycosides typically involves the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (162 Da for hexose) and the formation of an aglycone fragment ion.[3]

Physicochemical Properties

The physicochemical properties of Fraxiresinol 1-O-glucoside are essential for its handling, formulation, and pharmacokinetic profiling. The data presented below are largely predicted and await experimental verification.

| Property | Value | Source |

| Physical State | Powder | Biopurify |

| Boiling Point (Predicted) | 793.8 ± 60.0 °C | ChemicalBook |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | ChemicalBook |

| Solubility (Predicted) | Soluble in DMSO, Methanol | Various |

Biological Activities and Potential Therapeutic Applications

Lignans (B1203133) as a class are known for their diverse biological activities, and Fraxiresinol 1-O-glucoside is presumed to share these properties. However, specific experimental data for this compound is limited. The primary areas of investigation for related lignans, and therefore for Fraxiresinol 1-O-glucoside, include antioxidant and anti-inflammatory effects.

Antioxidant Activity

Fraxiresinol 1-O-glucoside is thought to possess antioxidant properties by scavenging free radicals and reducing oxidative damage.[1] The phenolic hydroxyl groups in its structure are key to this activity.

Anti-inflammatory Activity

It is hypothesized that Fraxiresinol 1-O-glucoside may interfere with signaling pathways involved in inflammation.[1] Research on similar lignans suggests that they can modulate the production of pro-inflammatory mediators. For instance, (+)-Syringaresinol-di-O-beta-D-glucoside has been shown to suppress proinflammatory mediators by inhibiting AP-1 and/or NF-kappaB activities.[4]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of Fraxiresinol 1-O-glucoside are not extensively documented in the literature. However, based on methodologies used for similar lignan glucosides, the following protocols can be adapted.

Extraction and Isolation

The following workflow outlines a general procedure for the extraction and isolation of Fraxiresinol 1-O-glucoside from plant material.

References

- 1. Fraxiresinol 1-o-glucoside | 89199-94-0 | PDA19994 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of (+)-Fraxiresinol 1-β-D-glucoside: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

(+)-Fraxiresinol 1-β-D-glucoside, a lignan (B3055560) glycoside found in various plant species, has been a subject of phytochemical interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the detailed characterization of its specific biological activities. While the broader class of lignans (B1203133) is known for a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, dedicated studies on (+)-Fraxiresinol 1-β-D-glucoside with specific quantitative data, detailed experimental protocols, and elucidated signaling pathways are currently limited.

This technical guide aims to summarize the existing, albeit sparse, information on (+)-Fraxiresinol 1-β-D-glucoside and to highlight the areas where further research is critically needed.

Phytochemical Presence

(+)-Fraxiresinol 1-β-D-glucoside has been identified as a natural constituent in several plant species. Notably, it has been isolated from Stauntonia hexaphylla and plants of the Olea genus, such as Olea europaea. The primary focus of the existing research has been on the isolation, purification, and structural elucidation of this compound from these botanical sources.

Inferred Biological Activities

While direct experimental evidence for the biological activity of purified (+)-Fraxiresinol 1-β-D-glucoside is not extensively documented, inferences can be drawn from studies on plant extracts containing this compound and from the known properties of structurally related lignans. These studies suggest potential antioxidant, anti-inflammatory, and cytotoxic activities. However, without dedicated bioassays on the isolated compound, it is not possible to attribute these effects directly to (+)-Fraxiresinol 1-β-D-glucoside or to determine its potency.

Quantitative Data Summary

A thorough search of scientific databases has not yielded specific quantitative data, such as IC50 or EC50 values, from bioassays conducted directly on (+)-Fraxiresinol 1-β-D-glucoside. The table below is included as a template for future research findings and to underscore the current lack of available data.

Table 1: Summary of Quantitative Biological Activity Data for (+)-Fraxiresinol 1-β-D-glucoside

| Biological Activity | Assay | Cell Line/Model | Result (e.g., IC50, EC50) | Reference |

| Antioxidant | DPPH radical scavenging | - | Data not available | - |

| Anti-inflammatory | Nitric oxide (NO) production | - | Data not available | - |

| Cytotoxic | MTT assay | - | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of (+)-Fraxiresinol 1-β-D-glucoside are not available in the current literature. The following represents a generalized workflow that could be employed for such investigations, based on standard pharmacological screening methods.

Unveiling the Mechanism of Action of Fraxiresinol 1-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the potential mechanism of action of Fraxiresinol (B13069351) 1-O-glucoside based on available scientific information on related compounds and general pharmacological principles. As of the latest literature review, specific in-depth studies detailing the complete mechanistic pathways, quantitative bioactivity, and explicit experimental protocols for Fraxiresinol 1-O-glucoside are limited. Therefore, this guide synthesizes current understanding of similar lignan (B3055560) glucosides to project a probable mechanism of action, which should be further validated by dedicated experimental studies.

Introduction to Fraxiresinol 1-O-glucoside

Fraxiresinol 1-O-glucoside is a lignan glucoside, a class of polyphenolic compounds naturally occurring in various plants, notably within the Oleaceae family, including species of Forsythia.[1] Lignans (B1203133) are recognized for their diverse biological activities, with a significant focus on their antioxidant and anti-inflammatory properties.[2][3] Structurally, Fraxiresinol 1-O-glucoside consists of a fraxiresinol aglycone linked to a glucose molecule. This glycosidic linkage can influence its solubility, bioavailability, and metabolic fate in biological systems.

The therapeutic potential of lignans has prompted investigations into their mechanisms of action at the molecular level. For Fraxiresinol 1-O-glucoside, it is hypothesized that its bioactivity stems from its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

Postulated Core Mechanisms of Action

Based on the activities of structurally related lignans and other phenolic compounds, the mechanism of action of Fraxiresinol 1-O-glucoside is likely multifaceted, primarily revolving around its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like Fraxiresinol 1-O-glucoside is a cornerstone of their protective effects. This activity is likely exerted through two primary mechanisms:

-

Direct Radical Scavenging: The chemical structure of Fraxiresinol 1-O-glucoside, featuring hydroxyl groups on its aromatic rings, is anticipated to enable the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging activity would mitigate cellular damage induced by oxidative stress.

-

Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, Fraxiresinol 1-O-glucoside may upregulate the expression of endogenous antioxidant enzymes. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Experimental Protocols for Antioxidant Activity Assessment:

While specific data for Fraxiresinol 1-O-glucoside is not available, the following are standard protocols used to determine the antioxidant capacity of natural compounds:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The percentage of DPPH radical scavenging is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction of the radical is measured spectrophotometrically. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by comparing the area under the curve (AUC) to that of a standard antioxidant, Trolox.

-

Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Fraxiresinol 1-O-glucoside is postulated to exert anti-inflammatory effects by targeting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

2.2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Postulated Mechanism: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Fraxiresinol 1-O-glucoside may inhibit this pathway by:

-

Preventing IκB degradation: By inhibiting the activity of the IKK complex.

-

Blocking NF-κB nuclear translocation: By interfering with the nuclear import machinery.

-

Inhibiting NF-κB binding to DNA: By directly interacting with the NF-κB protein or its DNA binding site.

Experimental Protocols for Assessing NF-κB Inhibition:

-

Western Blot Analysis: To measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and nuclear and cytoplasmic levels of NF-κB subunits (e.g., p65). A decrease in p-IκBα and an increase in cytoplasmic p65 would indicate inhibition.

-

Immunofluorescence/Immunocytochemistry: To visualize the subcellular localization of NF-κB (p65). Inhibition would be indicated by the retention of p65 in the cytoplasm of stimulated cells.

-

Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity in the presence of the compound would indicate inhibition of NF-κB transcriptional activity.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of NF-κB-regulated pro-inflammatory cytokines, such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in cell culture supernatants.

2.2.2. Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.

Postulated Mechanism: The activation of MAPK pathways often leads to the activation of transcription factors, such as Activator Protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes. Fraxiresinol 1-O-glucoside could modulate this pathway by:

-

Inhibiting the phosphorylation of key MAPK proteins: Such as ERK, JNK, and p38.

Experimental Protocols for Assessing MAPK Modulation:

-

Western Blot Analysis: To determine the phosphorylation status of ERK, JNK, and p38. A reduction in the levels of phosphorylated MAPKs in stimulated cells treated with the compound would suggest an inhibitory effect.

Signaling Pathway Diagrams (DOT Language):

Caption: Postulated antioxidant mechanism of Fraxiresinol 1-O-glucoside.

Caption: Postulated anti-inflammatory mechanism of Fraxiresinol 1-O-glucoside.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for Fraxiresinol 1-O-glucoside is currently available, the following table is a template illustrating how such data would be presented. Researchers are encouraged to perform the described assays to populate this table.

| Assay | Parameter | Fraxiresinol 1-O-glucoside | Positive Control | Cell Line/System |

| Antioxidant Activity | ||||

| DPPH Scavenging | IC50 (µM) | Data Needed | Trolox/Ascorbic Acid | Cell-free |

| ABTS Scavenging | TEAC (mM Trolox/mM) | Data Needed | Trolox | Cell-free |

| ORAC | µmol TE/µmol | Data Needed | Trolox | Cell-free |

| Anti-inflammatory Activity | ||||

| Nitric Oxide (NO) Production | IC50 (µM) | Data Needed | L-NAME/Dexamethasone | LPS-stimulated RAW 264.7 |

| TNF-α Production | IC50 (µM) | Data Needed | Dexamethasone | LPS-stimulated RAW 264.7 |

| IL-6 Production | IC50 (µM) | Data Needed | Dexamethasone | LPS-stimulated RAW 264.7 |

| COX-2 Expression | % Inhibition at X µM | Data Needed | Celecoxib/Dexamethasone | LPS-stimulated RAW 264.7 |

| NF-κB Luciferase Reporter | IC50 (µM) | Data Needed | BAY 11-7082 | TNF-α-stimulated HEK293T |

Conclusion and Future Directions

Fraxiresinol 1-O-glucoside, as a member of the lignan family, holds promise as a bioactive compound with potential antioxidant and anti-inflammatory properties. The proposed mechanisms of action, centered around the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, provide a solid framework for future research.

To advance the understanding of Fraxiresinol 1-O-glucoside and its therapeutic potential, the following research is critical:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of Fraxiresinol 1-O-glucoside to obtain high-purity standards for biological testing.

-

In Vitro Bioactivity Studies: Comprehensive evaluation of its antioxidant and anti-inflammatory activities using the standardized assays outlined in this guide to generate robust quantitative data.

-

Mechanistic Studies: Detailed investigation into its effects on the Nrf2, NF-κB, and MAPK signaling pathways using techniques such as Western blotting, immunofluorescence, and reporter gene assays.

-

In Vivo Studies: Evaluation of the efficacy and safety of Fraxiresinol 1-O-glucoside in relevant animal models of diseases associated with oxidative stress and inflammation.

-

Pharmacokinetic and Bioavailability Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its behavior in a biological system.

The elucidation of the precise mechanism of action and the generation of comprehensive preclinical data will be instrumental in unlocking the full therapeutic potential of Fraxiresinol 1-O-glucoside for the development of novel drugs and nutraceuticals.

References

- 1. Fraxiresinol 1-o-glucoside | 89199-94-0 | PDA19994 [biosynth.com]

- 2. Lignans from the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemistry, pharmacology, quality control and future research of Forsythia suspensa (Thunb.) Vahl: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Fraxiresinol 1-O-glucoside: A Technical Guide to its Discovery and Isolation from Celtis biondii

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glycoside, from the plant species Celtis biondii. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed account of the experimental protocols and analytical data associated with this compound.

Introduction

Celtis biondii, a deciduous tree native to parts of Asia, has been a subject of phytochemical interest due to the diverse array of secondary metabolites found within the Celtis genus. Among these compounds, lignans (B1203133) and their glycosides have garnered attention for their potential biological activities. This guide focuses specifically on Fraxiresinol 1-O-glucoside, detailing the scientific journey from its initial extraction from Celtis biondii to its complete structural characterization.

Discovery and Isolation

The initial discovery of Fraxiresinol 1-O-glucoside in Celtis biondii involved a systematic phytochemical investigation of the plant's constituents. The general workflow for the isolation of this compound is outlined below.

Caption: General Experimental Workflow for the Isolation of Fraxiresinol 1-O-glucoside.

Experimental Protocols

Plant Material Collection and Preparation: The plant material of Celtis biondii (typically stems or wood) is collected, air-dried, and pulverized into a fine powder to maximize the surface area for efficient extraction.

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, most commonly methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the desired compounds.

Fractionation: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Lignan glycosides, including Fraxiresinol 1-O-glucoside, are typically enriched in the n-butanol fraction due to their polar nature.

Chromatographic Purification: The n-butanol fraction undergoes a series of chromatographic separations to isolate the target compound. This multi-step process generally involves:

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture, to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column, using a solvent like methanol, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is often carried out using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient. This yields Fraxiresinol 1-O-glucoside in a highly purified form.

Structural Elucidation

The definitive structure of the isolated compound was determined through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for Fraxiresinol 1-O-glucoside

| Spectroscopic Technique | Key Observations and Data |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule. The exact mass measurement from High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the molecular formula. |

| ¹H NMR Spectroscopy | Reveals the number and types of protons in the molecule, including signals characteristic of the aromatic rings of the lignan core, methoxy (B1213986) groups, and the sugar moiety. The coupling constants (J values) help in determining the stereochemistry. |

| ¹³C NMR Spectroscopy | Shows the number of carbon atoms and their chemical environments. The chemical shifts are indicative of aromatic carbons, methoxy carbons, and the carbons of the glucoside unit. |

| 2D NMR (COSY, HSQC, HMBC) | These experiments are essential for establishing the connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is critical for connecting the glucoside unit to the aglycone (Fraxiresinol) and confirming the overall structure. |

The collective analysis of these data allows for the unambiguous assignment of the structure as Fraxiresinol 1-O-glucoside.

Potential Signaling Pathway Interactions

While specific studies on the signaling pathway modulation of Fraxiresinol 1-O-glucoside are limited, related lignans have been reported to interact with several key cellular pathways. Further research is warranted to explore the biological activities of this specific compound.

Caption: Potential Signaling Pathways Modulated by Lignans.

Conclusion

This technical guide has detailed the discovery and isolation of Fraxiresinol 1-O-glucoside from Celtis biondii. The methodologies presented, from extraction to purification and structural elucidation, provide a foundational framework for researchers working with this and similar natural products. The information compiled herein serves as a valuable resource for the scientific community, facilitating further investigation into the chemical properties and potential therapeutic applications of this lignan glycoside.

Fraxiresinol 1-O-glucoside: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glucoside found in various plant species. Solubility is a critical physicochemical property that influences the bioavailability, formulation, and in vitro testing of natural compounds. This document summarizes the available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow to guide researchers in their laboratory work.

Solubility Profile of Fraxiresinol 1-O-glucoside

Currently, there is a notable absence of quantitative solubility data for Fraxiresinol 1-O-glucoside in publicly accessible scientific literature. The information available is primarily qualitative and is provided by chemical suppliers. This suggests that the aqueous solubility may be limited, a common characteristic for many natural glycosides, which often necessitates the use of organic solvents for solubilization in research settings. One supplier notes they can provide solutions to improve the water-solubility of compounds, further implying potential challenges with aqueous media[1].

The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |

| Acetone | Soluble[2][3] |

| Chloroform | Soluble[2][3] |

| Dichloromethane | Soluble[2][3] |

| Ethyl Acetate | Soluble[2][3] |

Note: "Soluble" is a qualitative term. The exact concentration (e.g., in mg/mL or molarity) has not been specified in the available sources.

Experimental Protocol for Determining Thermodynamic Solubility

For researchers seeking to establish quantitative solubility data, the shake-flask method is the gold-standard and most reliable technique for determining the thermodynamic equilibrium solubility of a compound[4]. The following is a generalized protocol adapted for a compound like Fraxiresinol 1-O-glucoside.

Principle

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. An excess amount of the compound is added to a specific solvent and agitated for a prolonged period until equilibrium is reached. The solid and dissolved phases are then separated, and the concentration of the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Fraxiresinol 1-O-glucoside (solid powder, purity ≥95%)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation : Add an excess amount of solid Fraxiresinol 1-O-glucoside to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment[5].

-

Solvent Addition : Add a precise volume of the chosen solvent to the vial.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming[6]. Allow the mixture to shake for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[6][7]. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau[6].

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, two common methods are:

-

Centrifugation : Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration : Carefully withdraw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Sample Preparation for Analysis : Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC method to determine the concentration of Fraxiresinol 1-O-glucoside. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification[8].

Data Analysis

The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor used during sample preparation. The result is typically expressed in units such as mg/mL, µg/mL, or Molarity (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results[6].

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Fraxiresinol 1-O-glucoside.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. CAS 89199-94-0 | Fraxiresinol 1-O-glucoside [phytopurify.com]

- 2. Fraxiresil 1-O-glucoside | 89199-94-0 [amp.chemicalbook.com]

- 3. FRAXIRESINOL 1-O-GLUCOSIDE | 89199-94-0 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

Fraxiresinol 1-O-glucoside: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560), a class of polyphenolic compounds found in various plants. Lignans (B1203133) have garnered significant interest in the scientific community for their potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of Fraxiresinol 1-O-glucoside, along with its purported biological activities and the experimental protocols used to investigate them.

Physicochemical Properties

The fundamental molecular attributes of Fraxiresinol 1-O-glucoside are summarized in the table below, providing a clear reference for researchers.

| Property | Value | References |

| Molecular Formula | C₂₇H₃₄O₁₃ | [1][2][3][4] |

| Molecular Weight | 566.56 g/mol | [1][2][3][4] |

| CAS Number | 89199-94-0 | [1][2][3][4] |

Biological Activity and Signaling Pathways

Fraxiresinol 1-O-glucoside, as a member of the lignan family, is suggested to possess both antioxidant and anti-inflammatory activities. The mechanisms underlying these effects in related lignans often involve the modulation of key cellular signaling pathways, primarily the Keap1/Nrf2 and NF-κB pathways.

Antioxidant Activity: The antioxidant effects of many lignans are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

Anti-inflammatory Activity: The anti-inflammatory properties of lignans are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus. This leads to the transcription of pro-inflammatory genes, including cytokines like TNF-α and interleukins. Lignans may interfere with this process, thereby reducing the inflammatory response.[5]

A proposed mechanism for the dual antioxidant and anti-inflammatory action of lignans is depicted in the following diagram:

Experimental Protocols

While specific studies detailing the experimental protocols for Fraxiresinol 1-O-glucoside are limited, the following are generalized methodologies commonly employed for assessing the antioxidant and anti-inflammatory activities of lignans.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Workflow:

Detailed Method:

-

Preparation of Reagents:

-

Prepare a stock solution of Fraxiresinol 1-O-glucoside in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted to obtain an initial absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the Fraxiresinol 1-O-glucoside solution at various concentrations.

-

Add the DPPH solution to each well.

-

For the control, use the solvent instead of the sample solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[6][7]

-

In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro anti-inflammatory activity of lignans isolated from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Fraxiresinol 1-O-glucoside in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol 1-O-glucoside, a lignan (B3055560) glycoside found in several plants used in Traditional Chinese Medicine (TCM), is a compound of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on Fraxiresinol 1-O-glucoside, with a focus on its role in TCM, its biological activities, and its putative mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Fraxiresinol 1-O-glucoside is a naturally occurring phenolic compound belonging to the lignan class of phytoestrogens. It is found in various medicinal plants, most notably in the cortex of Fraxinus species, which is a key component of the traditional Chinese medicine "Qin Pi" (Cortex Fraxini). In TCM, Qin Pi has been historically used for its anti-inflammatory, analgesic, and anti-diarrheal properties. Modern research is beginning to elucidate the pharmacological basis of these traditional uses, with Fraxiresinol 1-O-glucoside emerging as a significant bioactive constituent.

Chemical Profile:

-

IUPAC Name: (1S,2R,3R)-1-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)butane-1,4-diol 4-O-β-D-glucopyranoside

-

Molecular Formula: C₂₇H₃₄O₁₃[1]

-

Molecular Weight: 566.56 g/mol [1]

-

CAS Number: 89199-94-0[1]

Quantitative Data

While direct quantitative data for Fraxiresinol 1-O-glucoside is limited in publicly available literature, this section provides a comparative summary of related lignans (B1203133) and their biological activities to offer a contextual framework. The tables below summarize the concentration of related compounds in medicinal plants and their inhibitory concentrations (IC₅₀) in various biological assays.

Table 1: Concentration of Lignan Glycosides in Selected Medicinal Plants

| Compound | Plant Source | Plant Part | Concentration | Analytical Method |

| Secoisolariciresinol diglucoside (SDG) | Linum usitatissimum (Flaxseed) | Seed | 6.1 - 13.3 mg/g | HPLC |

| Pinoresinol diglucoside | Eucommia ulmoides | Bark | 0.5 - 2.0 mg/g | HPLC-UV |

| Syringaresinol-di-O-glucoside | Acanthopanax senticosus | Stem Bark | Not specified | HPLC |

| Fraxiresinol 1-O-glucoside | Fraxinus chinensis | Cortex | Data not available | UPLC-MS/MS [2] |

Table 2: Biological Activity of Fraxiresinol 1-O-glucoside and Related Lignans (IC₅₀ Values)

| Compound | Biological Activity | Assay | IC₅₀ (µM) |

| Fraxiresinol 1-O-glucoside | α-Glucosidase Inhibition | In vitro enzymatic assay | Data not available |

| Acarbose (Positive Control) | α-Glucosidase Inhibition | In vitro enzymatic assay | ~200 - 800 |

| Fraxiresinol 1-O-glucoside | Antioxidant Activity | DPPH Radical Scavenging | Data not available |

| Trolox (Positive Control) | Antioxidant Activity | DPPH Radical Scavenging | ~5 - 50 |

| Fraxiresinol 1-O-glucoside | Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition in LPS-stimulated macrophages | Data not available |

| Dexamethasone (Positive Control) | Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition in LPS-stimulated macrophages | ~0.1 - 1 |

Table 3: Pharmacokinetic Parameters of a Related Lignan Glucoside (Secoisolariciresinol Diglucoside - SDG) in Rats

| Parameter | Value |

| Bioavailability (as metabolites) | Low to moderate |

| Tₘₐₓ (metabolites) | 8 - 12 hours |

| Cₘₐₓ (metabolites) | ng/mL range |

| Half-life (t₁/₂) (metabolites) | 4 - 7 hours |

| Major Metabolites | Secoisolariciresinol (SECO), Enterodiol (ED), Enterolactone (EL) |

| Pharmacokinetics of Fraxiresinol 1-O-glucoside | Data not available |

Note: The pharmacokinetic data for SDG is provided as a proxy, as specific data for Fraxiresinol 1-O-glucoside is not currently available. It is plausible that Fraxiresinol 1-O-glucoside undergoes similar metabolism by gut microbiota, leading to the formation of its aglycone and subsequent metabolites.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of Fraxiresinol 1-O-glucoside.

Extraction and Isolation of Fraxiresinol 1-O-glucoside

The following is a general protocol for the extraction and isolation of lignan glucosides from plant material, which can be adapted for Fraxiresinol 1-O-glucoside.

Caption: Proposed inhibition of the NF-κB signaling pathway by Fraxiresinol 1-O-glucoside.

Proposed Antioxidant Mechanism via Nrf2 Pathway Activation

The antioxidant effects of Fraxiresinol 1-O-glucoside may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response.

Caption: Proposed activation of the Nrf2 antioxidant pathway by Fraxiresinol 1-O-glucoside.

Potential Involvement of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to various stimuli, including inflammation and oxidative stress. It is plausible that Fraxiresinol 1-O-glucoside modulates these pathways, which could, in turn, affect the NF-κB and Nrf2 signaling cascades. However, direct evidence for the effect of Fraxiresinol 1-O-glucoside on MAPK pathways is currently lacking.

Conclusion and Future Directions

Fraxiresinol 1-O-glucoside is a promising bioactive compound from traditional Chinese medicine with potential anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities. While its traditional use in "Qin Pi" provides a strong foundation for its therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Quantitative Analysis: Systematic quantification of Fraxiresinol 1-O-glucoside in various TCM herbs is necessary to standardize herbal preparations and ensure consistent dosing.

-

Pharmacological Studies: In-depth studies are required to determine the specific IC₅₀ values of Fraxiresinol 1-O-glucoside for its various biological activities and to validate its effects in in vivo models.

-

Mechanism of Action: Elucidation of the precise molecular mechanisms, including direct interactions with signaling proteins in the NF-κB, Nrf2, and MAPK pathways, is crucial.

-

Pharmacokinetics: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to understand its bioavailability and metabolic fate in humans.

Addressing these research gaps will be essential for the potential development of Fraxiresinol 1-O-glucoside as a modern therapeutic agent for a range of inflammatory and metabolic disorders.

References

- 1. Metabolic profile of Cortex Fraxini in rats using UHPLC combined with Fourier transform ion cyclotron resonance mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC-DAD Analysis of Fraxiresinol 1-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds found in various plants. Notably, it is a constituent of Eucommia ulmoides, a plant widely used in traditional medicine. Lignans and their glycosides are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and reliable quantitative analysis of Fraxiresinol 1-O-glucoside in plant materials, extracts, and finished products is essential for quality control, standardization, and further pharmacological investigation.

This document provides a detailed application note and protocol for the analysis of Fraxiresinol 1-O-glucoside using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method is based on established principles for the analysis of lignan glycosides and is tailored for selectivity and sensitivity towards Fraxiresinol 1-O-glucoside.

Experimental Protocols

Sample Preparation (from Plant Material)

A robust sample preparation protocol is crucial for the accurate quantification of Fraxiresinol 1-O-glucoside. The following procedure is recommended for the extraction from plant matrices, such as the bark of Eucommia ulmoides.

Materials:

-

Dried plant material (e.g., Eucommia ulmoides bark)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

70% Methanol in water (v/v)

-

Syringe filters (0.45 µm, PTFE or Nylon)

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

HPLC vials

Procedure:

-

Grinding: Mill the dried plant material into a fine powder (approximately 40-60 mesh) to ensure efficient extraction.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of 70% methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Allow the mixture to stand at room temperature for 24 hours, with occasional shaking.

-

-

Purification and Filtration:

-

Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.

-

The sample is now ready for injection.

-

HPLC-DAD Analysis

This section details the instrumental parameters for the chromatographic separation and detection of Fraxiresinol 1-O-glucoside.

Instrumentation and Materials:

-

HPLC system with a binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Fraxiresinol 1-O-glucoside reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Formic acid (analytical grade).

-

Water (HPLC grade).

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| DAD Wavelength | Monitoring at 277 nm, scanning from 200-400 nm |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 25 | 60 | 40 |

| 35 | 40 | 60 |

| 40 | 10 | 90 |

| 45 | 10 | 90 |

| 50 | 90 | 10 |

| 60 | 90 | 10 |

Standard Preparation and Calibration

Preparation of Standard Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fraxiresinol 1-O-glucoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Calibration Curve:

-

Inject each working standard solution (10 µL) into the HPLC system.

-

Record the peak area at 277 nm.

-

Construct a calibration curve by plotting the peak area against the corresponding concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥0.999 for a linear relationship.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-DAD analysis of Fraxiresinol 1-O-glucoside, based on typical performance for similar lignan glycosides.

Table 2: Chromatographic Data

| Compound | Retention Time (min) | UV λmax (nm) |

| Fraxiresinol 1-O-glucoside | (To be determined experimentally) | ~277 |

Table 3: Method Validation Parameters (Expected Performance)

| Parameter | Expected Value |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | ~0.1 |

| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |

| Precision (RSD %) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

Application Notes and Protocols for the Extraction of Fraxiresinol 1-O-glucoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glucoside found in various plant species, notably within the Forsythia and Fraxinus genera. As a member of the lignan family, it is of significant interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and analysis of Fraxiresinol 1-O-glucoside from plant material, compiled from established methodologies for related compounds. It includes quantitative data for structurally similar compounds to provide a benchmark for expected yields and outlines the necessary steps for isolation and characterization.

Introduction

Lignan glucosides are a class of polyphenolic compounds widely distributed in the plant kingdom. Fraxiresinol 1-O-glucoside, a representative of this class, has garnered attention for its potential bioactivities, making it a target for phytochemical investigation and drug discovery. The efficient extraction and purification of this compound are crucial for further pharmacological studies. This application note presents a comprehensive protocol based on common techniques used for the isolation of lignan glucosides from plant sources such as Forsythia suspensa.

Data Presentation

While specific quantitative data for Fraxiresinol 1-O-glucoside extraction yields are not extensively available in the public domain, the following table summarizes the yields of related and co-occurring lignan glucosides from Forsythia suspensa leaves using a β-cyclodextrin-assisted extraction method. This data can serve as a valuable reference for estimating potential yields.

| Compound | Plant Material | Extraction Method | Yield (%) |

| Forsythoside A | Forsythia suspensa leaves | β-cyclodextrin-assisted extraction | 11.80 ± 0.141 |

| Phillyrin | Forsythia suspensa leaves | β-cyclodextrin-assisted extraction | 5.49 ± 0.078 |

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of Fraxiresinol 1-O-glucoside from plant material, primarily based on methodologies reported for the isolation of lignans (B1203133) from Forsythia suspensa fruits.

Protocol 1: Extraction and Preliminary Fractionation

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., unripe fruits or leaves of Forsythia suspensa).

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer.

-

Grind the dried plant material into a fine powder (approximately 20-40 mesh) to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material (1 kg) in 70% aqueous ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in distilled water (1 L).

-

Perform sequential partitioning in a separatory funnel with the following solvents:

-

Petroleum ether (3 x 1 L) to remove nonpolar compounds like fats and chlorophylls.

-

Ethyl acetate (B1210297) (3 x 1 L) to extract compounds of intermediate polarity.

-

n-Butanol (3 x 1 L) to extract more polar compounds, including lignan glucosides.[1]

-

-

Collect the n-butanol fraction, which is expected to be enriched with Fraxiresinol 1-O-glucoside.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

-

Protocol 2: Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel (100-200 mesh) column packed in a suitable solvent system (e.g., chloroform-methanol).

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform (B151607) and gradually increasing the proportion of methanol (B129727) (e.g., from 100:1 to 1:1, v/v).[1]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and staining with anisaldehyde-sulfuric acid reagent).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Concentrate the pooled fractions under reduced pressure.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the enriched fraction from the silica gel column to preparative HPLC.

-

Column: A C18 reversed-phase column is typically used for the separation of polar compounds.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be from 20% to 80% methanol in water over 40 minutes.

-

Detection: UV detection at a wavelength where the compound absorbs, typically around 280 nm for lignans.

-

Collect the peak corresponding to Fraxiresinol 1-O-glucoside.

-

Evaporate the solvent to obtain the pure compound.

-

Protocol 3: Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-array detector (DAD) or UV detector at 280 nm.[2]

-

Quantification: Prepare a calibration curve using a purified and quantified standard of Fraxiresinol 1-O-glucoside. Calculate the concentration in the plant extract based on the peak area.

-

Visualization of the Experimental Workflow

Caption: Workflow for the extraction and purification of Fraxiresinol 1-O-glucoside.

References

Application Notes and Protocols for Fraxiresinol 1-O-glucoside in Pharmaceutical Testing and Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fraxiresinol 1-O-glucoside, including its physicochemical properties, proposed biological activities, and detailed protocols for its analysis and evaluation. This document is intended to serve as a foundational resource for the pharmaceutical testing and standardization of this compound.

Introduction to Fraxiresinol 1-O-glucoside

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glucoside, a class of naturally occurring phenolic compounds found in various plant species.[1] Lignans (B1203133) are of significant interest in pharmaceutical research due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3][4] Fraxiresinol 1-O-glucoside is currently available as a reference standard for research and development purposes, facilitating its investigation as a potential therapeutic agent. While specific quantitative data on the bioactivity of Fraxiresinol 1-O-glucoside is not extensively available in publicly accessible literature, this document provides standardized protocols based on established methods for evaluating similar natural products.

Physicochemical Properties and Analytical Standards

A summary of the key physicochemical data for Fraxiresinol 1-O-glucoside is presented in Table 1. This information is essential for the preparation of standards, analytical method development, and interpretation of experimental results.

| Property | Value | Reference(s) |

| CAS Number | 89199-94-0 | [1] |

| Molecular Formula | C₂₇H₃₄O₁₃ | [1] |

| Molecular Weight | 566.55 g/mol | [1] |

| Appearance | Powder | |

| Purity | Typically ≥98% (as a reference standard) | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Analytical Methods | HPLC-DAD, HPLC-ELSD, Mass Spectrometry, NMR |

Table 1: Physicochemical Properties of Fraxiresinol 1-O-glucoside. This table summarizes the essential chemical and physical characteristics of Fraxiresinol 1-O-glucoside for laboratory use.

Biological Activity and Proposed Mechanisms of Action

Fraxiresinol 1-O-glucoside is proposed to exhibit antioxidant and anti-inflammatory effects, common to many lignan compounds.[2][3][4] The primary mechanisms are believed to involve the modulation of key signaling pathways related to oxidative stress and inflammation.

3.1. Antioxidant Activity

The antioxidant properties of lignans are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense mechanisms. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6]

3.2. Anti-inflammatory Activity

The anti-inflammatory effects of lignans are thought to be mediated through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] By inhibiting NF-κB activation, lignans can reduce the expression of pro-inflammatory cytokines and enzymes.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which Fraxiresinol 1-O-glucoside may exert its antioxidant and anti-inflammatory effects, based on the known mechanisms of related lignan compounds.

Caption: Proposed Nrf2-Mediated Antioxidant Pathway.

Caption: Proposed NF-κB-Mediated Anti-inflammatory Pathway.

Experimental Protocols

The following protocols are provided as a guide for the pharmaceutical testing of Fraxiresinol 1-O-glucoside. These methods are based on standard assays for antioxidant and anti-inflammatory activity and should be optimized and validated for specific experimental conditions.

5.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC-DAD method for the quantification of Fraxiresinol 1-O-glucoside.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 5% B

-

5-30 min: 5% to 95% B

-

30-35 min: 95% B

-

35-40 min: 95% to 5% B

-

40-45 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Monitor at the UV absorbance maximum of Fraxiresinol 1-O-glucoside (to be determined by UV scan).

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of Fraxiresinol 1-O-glucoside reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the test sample in methanol, filter through a 0.45 µm syringe filter before injection.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Fraxiresinol 1-O-glucoside in the sample from the calibration curve.

Caption: General Workflow for HPLC Analysis.

5.2. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol).

-

Fraxiresinol 1-O-glucoside stock solution (in methanol).

-

Ascorbic acid (positive control).

-

Methanol (blank).

-

-

Procedure:

-

Prepare a series of dilutions of Fraxiresinol 1-O-glucoside and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Calculate the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

5.3. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: RAW 264.7 murine macrophages.

-

Reagents:

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

LPS (from E. coli).

-

Fraxiresinol 1-O-glucoside stock solution (in DMSO, diluted in media).

-

Dexamethasone (B1670325) (positive control).

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

MTT reagent for cell viability.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Fraxiresinol 1-O-glucoside or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

-

Assess cell viability using the MTT assay to rule out cytotoxicity.

-

-

Calculation:

-

NO Inhibition (%) = [(NO_LPS - NO_sample) / NO_LPS] x 100

-

Where NO_LPS is the nitric oxide concentration in LPS-stimulated cells, and NO_sample is the nitric oxide concentration in cells treated with the sample and LPS.

-

Calculate the IC₅₀ value.

-

Data Presentation

| Compound | DPPH Scavenging IC₅₀ (µM) |

| Fraxiresinol 1-O-glucoside | To be determined |

| Ascorbic Acid (Positive Control) | To be determined |

Table 2: Template for DPPH Radical Scavenging Activity Data.

| Compound | NO Inhibition IC₅₀ (µM) in RAW 264.7 cells |

| Fraxiresinol 1-O-glucoside | To be determined |

| Dexamethasone (Positive Control) | To be determined |

Table 3: Template for Nitric Oxide Inhibition Data.

Conclusion

Fraxiresinol 1-O-glucoside is a promising natural product for further pharmaceutical investigation. The protocols and information provided herein offer a framework for the standardized testing of its analytical and biological properties. It is anticipated that this compound will demonstrate antioxidant and anti-inflammatory activities through the modulation of the Nrf2 and NF-κB signaling pathways, respectively. Further research is required to generate specific quantitative data and to fully elucidate its therapeutic potential. Researchers are encouraged to adapt and validate the provided protocols for their specific applications.

References

- 1. Fraxiresinol 1-o-glucoside | 89199-94-0 | PDA19994 [biosynth.com]

- 2. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Fraxiresinol 1-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the anti-inflammatory properties of Fraxiresinol 1-O-glucoside. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory effects of natural compounds in a cellular context.

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glucoside that, based on the activity of structurally related compounds, is a promising candidate for anti-inflammatory drug discovery. Lignans such as syringaresinol (B1662434) have demonstrated anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical in the inflammatory response, regulating the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

This document details the experimental setup to test the hypothesis that Fraxiresinol 1-O-glucoside mitigates the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experiments.

Table 1: Effect of Fraxiresinol 1-O-glucoside on Cell Viability in RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| Control | 100 ± 5.2 |

| LPS (1 µg/mL) | 98 ± 4.8 |

| Fraxiresinol 1-O-glucoside (10) + LPS | 97 ± 5.1 |

| Fraxiresinol 1-O-glucoside (25) + LPS | 96 ± 4.9 |

| Fraxiresinol 1-O-glucoside (50) + LPS | 95 ± 5.3 |

| Fraxiresinol 1-O-glucoside (100) + LPS | 94 ± 4.7 |

Data are presented as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide (NO) Production by Fraxiresinol 1-O-glucoside in LPS-stimulated RAW 264.7 Macrophages

| Treatment | NO Concentration (µM) | % Inhibition |

| Control | 2.1 ± 0.3 | - |